(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[4-(4-ethynylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h1,3-10,16H,11H2 |
InChI Key |
SBHSZRALQUDITM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 1,1 Biphenyl 4 Yl Methanol and Analogous Biphenyl Ethynyl Alcohol Derivatives
Precursor Synthesis and Selective Functionalization Strategies
The construction of the target molecule relies on the careful and selective synthesis of its constituent parts. This involves building the biphenyl (B1667301) framework, installing the ethynyl (B1212043) group, and forming the alcohol functionality in a controlled manner.
Construction of Functionalized [1,1'-Biphenyl]-4-yl Moieties
The formation of the biphenyl scaffold is a foundational step in the synthesis of (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose, with the Suzuki-Miyaura coupling being a widely employed method. thieme-connect.commdpi-res.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. thieme-connect.com For instance, the synthesis of a [1,1'-biphenyl]-4-yl moiety can be achieved by reacting a suitably substituted phenylboronic acid with a functionalized aryl halide in the presence of a palladium catalyst. mdpi-res.commdpi.com The efficiency and selectivity of these reactions are often influenced by the choice of catalyst, ligands, and reaction conditions. thieme-connect.com
Another powerful tool for constructing biphenyl systems is the Hiyama cross-coupling, which pairs organosilanes with organic halides. mdpi.com This method offers an alternative to boronic acids and has been utilized in the synthesis of various biaryl scaffolds. mdpi.com The choice between these methods often depends on the availability of starting materials and the desired functional group tolerance.
Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Advantages |
| Suzuki-Miyaura | Arylboronic acid/ester | Ar-X (X = I, Br, Cl, OTf) | Pd complexes | Mild conditions, high functional group tolerance, commercially available reagents. thieme-connect.commdpi-res.com |
| Hiyama | Arylsilane | Ar-X (X = I, Br, Cl) | Pd complexes | Alternative to boronic acids, useful for specific substrate scopes. mdpi.com |
| Negishi | Arylzinc | Ar-X (X = I, Br, Cl) | Pd or Ni complexes | High reactivity and functional group tolerance. thermofisher.com |
| Stille | Arylstannane | Ar-X (X = I, Br, Cl) | Pd complexes | Tolerant of a wide range of functional groups. thermofisher.com |
| Kumada | Aryl Grignard | Ar-X (X = I, Br, Cl) | Ni or Pd complexes | High reactivity, but less functional group tolerance. thermofisher.com |
Introduction of the Ethynyl Group via Transition Metal-Catalyzed Cross-Coupling Reactions
The introduction of the ethynyl group is most commonly achieved through Sonogashira cross-coupling. thieme-connect.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. thieme-connect.commdpi-res.com In the context of synthesizing this compound, a precursor such as 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde (B1270052) could be reacted with a protected alkyne like trimethylsilylacetylene, followed by deprotection to reveal the terminal ethynyl group.
Recent advancements have also explored heterogeneous catalysts for Sonogashira couplings, which can simplify product purification and catalyst recycling. thieme-connect.com The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions.
Regioselective Formation of the Benzylic Alcohol Moiety
The benzylic alcohol functionality is typically introduced through the reduction of a corresponding aldehyde or carboxylic acid derivative. For example, a precursor like 4'-ethynyl-[1,1'-biphenyl]-4-carbaldehyde can be selectively reduced to this compound using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com This method is generally high-yielding and chemoselective, leaving the ethynyl group intact.
Alternatively, if the synthesis starts from a carboxylic acid or ester, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required. chemistrysteps.comprepchem.com A documented synthesis of a related compound, [4'Methyl-(1,1'-biphenyl)-4-yl]methanol, involved the reduction of the corresponding methyl ester with LiAlH₄. prepchem.com
A practical one-pot method for converting alkynes to alcohols involves a tandem process of formic acid-promoted hydration followed by iridium-catalyzed transfer hydrogenation. thieme.de While not a direct reduction of a pre-existing functional group, this approach highlights modern strategies for alcohol synthesis from alkynes. thieme.de
Convergent and Divergent Synthetic Approaches
Step-Economical Protocols for the Assembly of Arylalkyne-Alcohol Structures
Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. beilstein-journals.org For example, a central biphenyl core with orthogonal protecting groups could be selectively deprotected and functionalized to introduce the ethynyl and hydroxymethyl groups in different positions, leading to a library of analogous compounds. beilstein-journals.orgnih.gov Substrate-controlled divergent synthesis has been shown to be effective in creating diverse molecular scaffolds from common starting materials. acs.org
Recent research has focused on developing step-economical protocols that minimize the number of synthetic steps. researchgate.net For instance, a one-pot reaction that combines multiple transformations, such as a coupling reaction followed by an in-situ reduction, can significantly improve efficiency.
Strategic Application of Protecting Groups for Orthogonal Reactivity
Protecting groups are essential for managing the reactivity of different functional groups within the molecule during synthesis. bham.ac.ukjocpr.com In the synthesis of this compound and its analogs, protecting groups for both the alcohol and the alkyne are crucial.
The alcohol functionality is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, which is stable under many cross-coupling conditions but can be selectively removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.educhemistrysteps.com Benzyl (B1604629) ethers are another common choice for protecting alcohols. chemistrysteps.com
The terminal alkyne is frequently protected with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. nih.gov This prevents unwanted side reactions of the acidic alkyne proton and can be easily removed under basic or fluoride-mediated conditions. nih.gov
The concept of orthogonal protection is particularly important in more complex syntheses, where multiple functional groups need to be manipulated independently. bham.ac.uk This strategy involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of specific sites in the molecule. bham.ac.uk
Table 2: Common Protecting Groups in the Synthesis of Biphenyl-Ethynyl-Alcohol Derivatives
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS or TBS | TBAF, HF, Acetic Acid. utsouthwestern.edu |
| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C). chemistrysteps.com |
| Alcohol | Tetrahydropyranyl ether | THP | Acidic conditions. chemistrysteps.com |
| Alkyne | Trimethylsilyl | TMS | K₂CO₃/MeOH, TBAF. nih.gov |
| Alkyne | Triisopropylsilyl | TIPS | TBAF. utsouthwestern.edu |
Development of One-Pot Procedures for Ethynyl-Substituted Benzyl Alcohols
The synthesis of complex molecules like ethynyl-substituted benzyl alcohols often involves multiple steps. To improve efficiency, reduce waste, and simplify operations, significant research has been dedicated to developing one-pot procedures. These methods combine several reaction steps into a single sequence without isolating intermediate compounds.
A notable one-pot approach involves the direct conversion of activated primary alcohols, such as benzylic alcohols, into terminal alkynes. organic-chemistry.org This is typically a two-step process within a single pot: an initial oxidation of the alcohol to the corresponding aldehyde, followed by treatment with a reagent that converts the aldehyde to a terminal alkyne. organic-chemistry.org For instance, manganese dioxide can be used for the oxidation, followed by the addition of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to accomplish the aldehyde-to-alkyne transformation. organic-chemistry.org This streamlined process is efficient for a variety of benzylic and heterocyclic alcohols under mild conditions. organic-chemistry.org
Another strategy involves the in-situ generation of reactive intermediates. For example, sulfonium (B1226848) salts can be generated from benzyl alcohols and subsequently deprotonated to form ylides for use in Corey-Chaykovsky reactions to produce epoxides from aldehydes in a one-pot fashion. nih.gov While this specific example yields epoxides, the principle of generating a reactive species from an alcohol in situ is a cornerstone of one-pot synthesis design.
Furthermore, research into the Fischer-Tropsch process has opened doors to producing alcohols and aldehydes directly from hydrogen and carbon monoxide in a single step using a heterogeneous catalyst made of cobalt, manganese, and potassium. thechemicalengineer.com This highlights a trend towards creating valuable organic building blocks from basic gaseous inputs in a simplified, flexible process. thechemicalengineer.com
| One-Pot Method | Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |
| Oxidation/Alkyne Formation | Activated Primary Alcohol | MnO₂, Bestmann-Ohira Reagent | Aldehyde | Terminal Alkyne | organic-chemistry.org |
| Corey-Chaykovsky Epoxidation | Benzyl Alcohol, Aldehyde | Reagents for sulfonium salt generation | Sulfonium Ylide | Epoxide | nih.gov |
| Fischer-Tropsch Variant | H₂, CO | Co/Mn/K Catalyst | N/A | Alcohols and Aldehydes | thechemicalengineer.com |
| Dehydrogenative Silylation/Oxidative Desilylation | Terminal Alkene | Ru-catalyst, PhIO, BF₃·OEt₂ | Vinyl Silane | Terminal Alkyne | nih.gov |
Advanced Catalytic Methods in the Synthesis of this compound Derivatives
The synthesis of this compound relies heavily on advanced catalytic methods to efficiently form the core biphenyl structure and install the requisite ethynyl and alcohol functional groups.
Palladium-Mediated C(sp²)-C(sp) Bond Formation
The crucial bond between the biphenyl system and the ethynyl group is most effectively created using a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide (or triflate). wikipedia.org For the synthesis of this compound, this would typically involve coupling a protected 4-ethynylphenyl derivative with a 4-halobenzyl alcohol derivative.
The Sonogashira reaction is valued for its mild reaction conditions, which are generally carried out at room temperature in the presence of a base, often an amine like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org A key feature of the classic Sonogashira reaction is the use of a copper(I) salt (e.g., CuI) as a co-catalyst alongside the palladium complex. organic-chemistry.orgnih.gov Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org
Concerns about the environmental impact and potential homocoupling side reactions caused by the copper co-catalyst have spurred the development of copper-free Sonogashira protocols. nih.govlibretexts.org These methods often rely on more sophisticated ligands or different reaction conditions to facilitate the catalytic cycle without copper. libretexts.org The reaction's versatility allows for its application in the synthesis of complex molecules, including organic materials and natural products. wikipedia.orglibretexts.org
| Catalyst System | Typical Substrates | Base/Solvent | Key Features | Reference |
| Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halide, Terminal Alkyne | Amine (e.g., Et₂NH, Et₃N) | Classic, mild conditions, high efficiency. | organic-chemistry.orgnih.gov |
| PdCl₂(PPh₃)₂ / CuI | Aryl/Vinyl Halide, Terminal Alkyne | Amine, DMF | More stable palladium precursor. | libretexts.org |
| Pd(OAc)₂ / PMe₃ | Terminal Alkyne, Conjugated Enone | Water or Acetone | Used for 1,4-addition, demonstrating Pd-alkynyl formation. | orgsyn.org |
| K₂PdCl₄ / S-Phos | 5-bromo-2′-deoxyuridine, Fluorescent Alkyne | n-Bu₄N⁺OH⁻ / Water | Copper-free system for biological applications. | nih.gov |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromide, Terminal Alkyne | Cs₂CO₃ | Copper-free, effective at room temperature. | organic-chemistry.org |
Catalytic Hydrogenation and Reduction Strategies for Alcohol Formation
The final step in synthesizing this compound involves the reduction of a carbonyl group (an aldehyde or ketone) at the 4-position of the biphenyl ring to the corresponding primary alcohol. Catalytic hydrogenation is a clean and efficient method for this transformation. libretexts.orgrsc.org
This reduction is an addition reaction where molecular hydrogen (H₂) is added across the carbonyl double bond in the presence of a metal catalyst. libretexts.org The choice of catalyst is critical to ensure chemoselectivity, meaning the aldehyde is reduced while other functional groups, particularly the ethynyl group, remain intact.
Several catalytic systems are effective for the selective hydrogenation of aldehydes:
Palladium Catalysts : Encapsulated palladium catalysts like Pd(0)EnCat™ 30NP have been shown to selectively reduce aromatic aldehydes to the corresponding alcohols under mild conditions (room temperature, atmospheric H₂ pressure), with better selectivity compared to standard Pd/C. beilstein-journals.org
Iron and Manganese Pincer Complexes : To move away from precious metals, highly efficient catalysts based on earth-abundant elements like iron and manganese have been developed. nih.govnih.gov Specific iron(II) and manganese(I) pincer complexes can hydrogenate aldehydes with high selectivity in the presence of ketones, esters, and even alkynes. nih.govnih.gov These reactions can proceed under mild, base-free conditions with very low catalyst loadings. nih.gov
RANEY® Nickel : This catalyst can be used for the hydrogenation of aldehydes and ketones in aqueous media at room temperature, offering a method that can lead to high yields and purity without extensive purification. rsc.org
A significant challenge in catalytic hydrogenation is preventing the reduction of other unsaturated groups. libretexts.org The development of highly selective catalysts that can differentiate between a carbonyl and an alkyne is a key area of modern research. nih.govnih.gov
| Catalyst | Substrate Type | Conditions | Selectivity | Reference |
| Pd(0)EnCat™ 30NP | Aromatic Aldehydes & Ketones | H₂ (1 atm), EtOH, RT | High selectivity for alcohol over hydrogenolysis products. | beilstein-journals.org |
| [Fe(PNPMe-iPr)(H)₂(CO)] | Aldehydes | H₂ (30-50 bar), tBuOK | Highly selective for aldehydes over ketones and other reducible groups. | nih.gov |
| [Mn(PNP-iPr)(CO)₂(H)] | Aldehydes | H₂ (50 bar), RT, Base-free | Selective for aldehydes over ketones, esters, nitriles, and alkynes. | nih.gov |
| RANEY® Nickel | Aldehydes & Ketones | H₂, Water, RT | High yield for alcohol synthesis. | rsc.org |
| Dual Co/Cu System | Aromatic Ketones & Aldehydes | Visible light, H₂O/Amine | Selective for aromatic ketones over aliphatic ketones, alkenes, and alkynes. | rsc.org |
Modern Approaches for the Synthesis of Ethynyl and Alcohol Functional Groups
Modern organic synthesis emphasizes efficiency, selectivity, and sustainability, leading to new methods for installing key functional groups like alkynes and alcohols.
For the ethynyl group , traditional methods like dehydrohalogenation of dihalides are being supplemented by more direct approaches. rsc.org The conversion of aldehydes to terminal alkynes using reagents like the Bestmann-Ohira reagent in a one-pot fashion from the corresponding alcohol represents a significant streamlining of the process. organic-chemistry.org Another innovative one-pot method allows for the direct synthesis of terminal alkynes from readily available terminal alkenes via a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative reaction. nih.gov
For the alcohol functional group , modern methods often focus on the catalytic cycle of oxidation and reduction. The development of green protocols for the selective oxidation of alcohols to aldehydes using environmentally benign oxidants like O₂ or H₂O₂ is crucial. frontiersin.org This allows for the temporary conversion of an alcohol to an aldehyde to perform other chemical transformations, followed by a selective reduction back to the alcohol. The use of photoredox catalysis, which employs visible light to drive chemical reactions, offers a powerful and sustainable approach. For instance, a dual cobalt-copper system can use light and water to reduce aldehydes and ketones, showing unique selectivity profiles. rsc.org These advanced methods provide chemists with a more controlled and environmentally conscious toolkit for synthesizing complex molecules. acs.org
Chemical Transformations and Reactivity Profiles of 4 Ethynyl 1,1 Biphenyl 4 Yl Methanol
Reactions Involving the Terminal Ethynyl (B1212043) Group
The terminal alkyne moiety is a highly versatile functional group, readily participating in a variety of addition and coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The terminal ethynyl group of (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol is an excellent substrate for "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. While specific examples with this compound are not extensively documented in dedicated studies, the reactivity is well-established for analogous compounds like 4-ethynylbenzyl alcohol. sigmaaldrich.com The CuAAC reaction is typically carried out under mild conditions, often in a mixture of solvents including water, and is tolerant of a wide range of functional groups, including the benzylic alcohol present in the molecule. nih.govbeilstein-journals.org
In a typical CuAAC reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is used to couple the terminal alkyne with an organic azide (B81097). The resulting triazole linkage is stable and finds extensive use in drug discovery, bioconjugation, and materials science.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous in biological systems where copper toxicity is a concern. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts with an azide without the need for a metal catalyst. Although no specific examples of SPAAC with this compound are readily available, its terminal alkyne could be functionalized to introduce a strained ring system, thereby enabling its use in such catalyst-free cycloadditions.
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Ethynylbenzyl alcohol | Benzyl (B1604629) azide | CuI, Triethylamine | Cyrene™ | 30 | High | beilstein-journals.org |
| Phenylacetylene | Benzyl azide | CuI, Triethylamine | Cyrene™ | 30 | 88 | beilstein-journals.org |
| Polyhydroxylated Alkynes | Various Azides | CuSO₄·5H₂O, Ascorbic Acid | EtOH/H₂O | 80 | Good | nih.gov |
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)
The terminal alkyne of this compound is a key participant in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
The Sonogashira coupling is a particularly relevant reaction, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov This reaction would allow for the extension of the biphenyl (B1667301) system by attaching another aryl or vinyl group to the ethynyl terminus. While copper-free Sonogashira protocols have been developed, the traditional system remains widely used. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. For instance, the Sonogashira coupling of terminal alkynes with aryl halides is a cornerstone in the synthesis of conjugated organic materials and liquid crystals. researchgate.net
The Heck reaction , another palladium-catalyzed process, typically involves the coupling of an alkene with an aryl or vinyl halide. While the primary substrate for the ethynyl group in this context is less common, modifications of the Heck reaction can lead to the addition of the alkyne across a C-Pd bond.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that pairs an organoboron compound with an organohalide using a palladium catalyst. acs.orgresearchgate.net Although the terminal alkyne of this compound would not directly participate in a standard Suzuki coupling, it can be converted to an alkynylboronate ester. This derivative could then undergo Suzuki coupling with an aryl or vinyl halide, providing a route to unsymmetrically substituted diarylalkynes. The reaction is known for its mild conditions and high functional group tolerance. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Coupling Reactions
| Reaction Type | Alkyne/Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd Catalyst, Cu(I) Co-catalyst | Amine Base | Various | Room Temp to 100 | libretexts.org |
| Sonogashira | 4-(Phenylethynyl)-1,1′-biphenyl | Aryl Iodide | NiCl₂, 1,10-phenanthroline | - | DMAc | 60 | nih.gov |
| Suzuki-Miyaura | Alkynylboronate | Aryl/Vinyl Halide | Pd Catalyst | Base (e.g., K₂CO₃, Cs₂CO₃) | Various | Room Temp to 100 | acs.org |
Hydration and Hydrofunctionalization Reactions of the Alkyne Moiety
The terminal alkyne of this compound can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid, and it follows Markovnikov's rule. lumenlearning.comlibretexts.orglibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. In the case of this compound, hydration would yield (4'-(2-oxoethyl)-[1,1'-biphenyl]-4-yl)methanol. Gold-catalyzed hydration reactions have also been developed as a milder alternative. acs.orgorganic-chemistry.org
Hydrofunctionalization reactions, where an H-X molecule (X = halogen, SR, NR₂, etc.) is added across the alkyne, are also possible. For example, hydrohalogenation would yield the corresponding vinyl halide.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)
Alkynes can act as dienophiles in Diels-Alder reactions , a powerful tool for the formation of six-membered rings. rsc.orgyoutube.com The ethynyl group of this compound can react with a conjugated diene to form a cyclohexadiene derivative. youtube.comyoutube.com The reaction is often thermally promoted and proceeds in a concerted fashion. The reactivity of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, although the biphenyl system itself can influence the electronic properties of the alkyne.
[2+2+2] Cycloadditions , typically catalyzed by transition metals like cobalt or rhodium, can be used to construct substituted benzene (B151609) rings from three alkyne units. This compound could potentially participate in such reactions, either by trimerizing with itself or co-cyclizing with other alkynes to produce highly substituted aromatic compounds.
Radical Initiated Cascade Cyclization Reactions involving the Arylethynyl Unit
The arylethynyl unit of this compound can be involved in radical-initiated cascade cyclizations. These reactions are initiated by the generation of a radical species, which can then add to the alkyne. wikipedia.org The resulting vinyl radical can then participate in further cyclization or trapping reactions. For instance, a radical generated elsewhere in a molecule containing the this compound moiety could cyclize onto the ethynyl group, leading to the formation of new ring systems. researchgate.netmdpi.com The regioselectivity of the initial radical attack on the alkyne is a key factor in determining the final product structure.
Reactions Involving the Benzylic Alcohol Functionality
The benzylic alcohol group of this compound is susceptible to a range of transformations, primarily oxidation and substitution reactions.
Oxidation of the benzylic alcohol to the corresponding aldehyde, (4'-ethynyl-[1,1'-biphenyl]-4-carbaldehyde), can be achieved using a variety of oxidizing agents. acs.orgnih.gov Mild conditions are often preferred to avoid over-oxidation to the carboxylic acid and to preserve the terminal alkyne. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions are commonly employed for this purpose. Catalytic aerobic oxidation using transition metal catalysts, such as palladium or ruthenium complexes, in the presence of an oxidant like molecular oxygen or tert-butyl hydroperoxide (TBHP), offers a greener alternative. nih.govscispace.com The selective oxidation of benzylic alcohols in the presence of other sensitive functional groups, like alkynes, is a well-established strategy in organic synthesis. researchgate.net
Esterification of the benzylic alcohol can be readily accomplished by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). rsc.orgorganic-chemistry.org This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters are often of interest in materials science, for example, in the synthesis of liquid crystals.
Etherification of the benzylic alcohol can be achieved under various conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).
Substitution reactions, where the hydroxyl group is replaced by another functional group, are also possible. For instance, treatment with a hydrohalic acid (e.g., HBr) can convert the alcohol to the corresponding benzyl halide.
Table 3: Common Transformations of the Benzylic Alcohol Group
| Reaction Type | Reagent/Catalyst | Product Functional Group | Reference |
| Oxidation | MnO₂, PCC, Swern Oxidation | Aldehyde | acs.orgnih.gov |
| Catalytic Oxidation | Pd or Ru catalyst, O₂ or TBHP | Aldehyde | nih.govscispace.com |
| Esterification | Carboxylic Acid/Derivative, Acid or Coupling Agent | Ester | rsc.orgorganic-chemistry.org |
| Etherification | Alkyl Halide, Base | Ether | - |
| Substitution | Hydrohalic Acid | Benzyl Halide | - |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The benzylic alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the chosen oxidant and reaction conditions.
Oxidation to Aldehydes:
The selective oxidation of primary benzylic alcohols to aldehydes is a common transformation. For this compound, mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid unwanted reactions at the ethynyl group. A variety of modern, chemoselective methods are applicable. For instance, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen (O2) as the oxidant under blue LED irradiation can efficiently convert benzyl alcohols to aldehydes with high selectivity. organic-chemistry.org This method is known for its broad functional group tolerance. Another effective system involves the use of ferric nitrate (B79036) (Fe(NO3)3·9H2O), which can selectively oxidize benzyl alcohol to benzaldehyde (B42025) in high yields under mild conditions. nih.gov
Table 1: Representative Conditions for Selective Oxidation to Aldehyde
| Reagent/Catalyst | Oxidant | Solvent | Conditions | Product |
|---|---|---|---|---|
| Eosin Y | O₂ | Acetonitrile | Blue LED, Room Temp. | 4'-Ethynyl-[1,1'-biphenyl]-4-carbaldehyde |
Oxidation to Carboxylic Acids:
More potent oxidizing agents will convert the benzylic alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically used for this purpose. However, these harsh conditions might also affect the ethynyl group. A study on the metabolism of the related compound 4-ethynylbiphenyl revealed that the ethynyl group can be oxidized to biphenyl-4-ylacetic acid. nih.govnih.gov This suggests that strong oxidation of this compound could potentially lead to oxidation of both the alcohol and the alkyne functionalities, yielding a dicarboxylic acid derivative.
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of this compound readily undergoes esterification and etherification, common reactions for derivatizing alcohols.
Esterification:
Esterification can be achieved through various standard methods, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly, by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. A milder, contemporary method involves a benzyne-mediated reaction where a carboxylic acid and the alcohol couple under neutral conditions, which would be highly suitable for a molecule with a sensitive alkyne functionality. organic-chemistry.org
Table 2: General Esterification and Etherification Reactions
| Reaction | Reagent 1 | Reagent 2 | Conditions | Product |
|---|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) | Pyridine | Room Temp. | (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methyl ester |
Etherification:
The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide. For the preparation of benzyl ethers specifically, a convenient method utilizes 2-benzyloxypyridine, which can be activated by N-methylation to provide an electrophilic benzyl source under neutral conditions. beilstein-journals.org
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This transformation typically proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
The hydroxyl group must first be protonated by a strong acid to form a good leaving group (water). libretexts.org In the presence of a halide ion (e.g., from HBr or HCl), the corresponding benzylic halide can be formed. The reaction with hydrogen halides generally follows an Sₙ1 pathway for benzylic alcohols due to the stability of the resulting benzylic carbocation, which is resonance-stabilized. libretexts.orgyoutube.com However, with other reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), an Sₙ2 mechanism is more likely.
Elimination Reactions and Olefin Formation
Under strongly acidic and dehydrating conditions, this compound can undergo an elimination reaction to form the corresponding styrene (B11656) derivative, 4-ethynyl-4'-vinyl-1,1'-biphenyl. This reaction proceeds through the protonation of the hydroxyl group to form a good leaving group (H₂O), which then departs to generate a stable benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Chemoselective Transformations and Orthogonal Reactivity
The presence of two distinct functional groups in this compound allows for chemoselective reactions, where one group reacts preferentially over the other.
Selective Functionalization of the Ethynyl Group in the Presence of the Alcohol
The terminal alkyne is a versatile handle for various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides can be performed under conditions that are generally mild enough not to affect the benzylic alcohol. rsc.org The use of a palladium catalyst in the presence of a copper(I) co-catalyst and a base, such as an amine, allows for the selective formation of a disubstituted alkyne. Another important reaction of the terminal alkyne is its deprotonation with a strong base to form an acetylide anion, which is a potent nucleophile. libretexts.org This nucleophile can then participate in reactions such as addition to carbonyl compounds. libretexts.org
Table 3: Chemoselective Reactions of the Ethynyl Group
| Reaction Type | Reagent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl Halide (Ar-X) | Pd(PPh₃)₄, CuI | Et₃N, THF, RT | Diarylacetylene derivative |
Advanced Spectroscopic Characterization of 4 Ethynyl 1,1 Biphenyl 4 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution and the solid state. For (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation
The aromatic region of the ¹H NMR spectrum is expected to show a set of doublets for the protons on the two phenyl rings. The protons on the phenyl ring bearing the methanol (B129727) group (H-2, H-3, H-5, H-6) would appear as two distinct doublets, integrating to two protons each, due to their ortho and meta coupling. Similarly, the protons on the ethynyl-substituted phenyl ring (H-2', H-3', H-5', H-6') would also present as a pair of doublets. The benzylic protons of the -CH₂OH group would give rise to a singlet, typically in the range of 4.6-4.8 ppm. sigmaaldrich.comchemicalbook.com The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent. The acetylenic proton (-C≡CH) is expected to appear as a sharp singlet in the region of 3.0-3.5 ppm.
The ¹³C NMR spectrum provides complementary information. The two carbons of the ethynyl (B1212043) group would resonate at distinct chemical shifts, with the terminal carbon appearing around 77-84 ppm and the internal carbon around 88-94 ppm. The benzylic carbon of the -CH₂OH group would be found in the range of 60-65 ppm. The biphenyl (B1667301) carbons would exhibit a series of signals in the aromatic region (120-145 ppm), with the quaternary carbons (C-1, C-4, C-1', C-4') having distinct chemical shifts from the protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2, H-6 | ~7.6 | ~127 |
| H-3, H-5 | ~7.4 | ~128 |
| H-2', H-6' | ~7.5 | ~132 |
| H-3', H-5' | ~7.5 | ~127 |
| -CH₂OH | ~4.7 | ~64 |
| -OH | Variable | - |
| -C≡CH | ~3.1 | ~83 (C≡CH) |
| -C≡CH | - | ~78 (-C≡CH) |
| C-1 | - | ~141 |
| C-4 | - | ~140 |
| C-1' | - | ~140 |
| C-4' | - | ~122 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. beilstein-journals.orgrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ortho- and meta-protons on each of the phenyl rings, confirming their assignments. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic protons to the benzylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a derivative of this compound, NOESY could be used to determine the relative stereochemistry if chiral centers were introduced. For the parent molecule, it can help to confirm through-space interactions between protons on the two phenyl rings, providing insight into the torsional angle between the rings in solution.
Solid-State NMR for Understanding Molecular Packing and Dynamics
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound and its derivatives, ssNMR can reveal details about molecular packing, polymorphism, and the dynamics of the biphenyl and functional groups. nih.govnih.govmdpi.com
By analyzing the chemical shift anisotropy (CSA) and dipolar coupling constants, ssNMR can determine the orientation of the different molecular fragments relative to one another in the crystal lattice. For instance, ¹³C ssNMR can distinguish between different crystalline forms (polymorphs) which may exhibit different packing arrangements and intermolecular interactions. Furthermore, variable temperature ssNMR experiments can probe the motional dynamics, such as the rotation of the phenyl rings or the libration of the methanol and ethynyl groups.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds. researchgate.net
Identification and Assignment of Ethynyl and Hydroxyl Vibrational Modes
The vibrational spectra of this compound are characterized by distinct bands corresponding to the ethynyl and hydroxyl functional groups.
Ethynyl Vibrational Modes: The terminal alkyne (C≡C-H) exhibits two characteristic vibrations. The C-H stretching vibration (ν(≡C-H)) typically appears as a sharp, intense band in the region of 3300-3250 cm⁻¹ in the Raman spectrum. The C≡C stretching vibration (ν(C≡C)) is observed in the range of 2140-2100 cm⁻¹ and is generally stronger in the Raman spectrum than in the FTIR spectrum due to the change in polarizability during the vibration. nih.gov
Hydroxyl Vibrational Modes: The O-H stretching vibration (ν(O-H)) of the methanol group is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, it appears as a sharp band around 3650-3600 cm⁻¹. However, in the solid state or in concentrated solutions where intermolecular hydrogen bonding occurs, this band broadens significantly and shifts to a lower frequency, typically in the range of 3500-3200 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected in the region of 1050-1000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ethynyl | ≡C-H stretch | 3300 - 3250 |
| Ethynyl | C≡C stretch | 2140 - 2100 |
| Hydroxyl | O-H stretch (free) | 3650 - 3600 |
| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 |
| Biphenyl | C-H stretch (aromatic) | 3100 - 3000 |
| Biphenyl | C=C stretch (aromatic) | 1600 - 1450 |
| Methanol | C-H stretch (aliphatic) | 2960 - 2850 |
| Methanol | C-O stretch | 1050 - 1000 |
Analysis of Intermolecular Hydrogen Bonding and Conformational States
The presence of both a hydrogen bond donor (-OH) and a weak hydrogen bond acceptor (the π-system of the ethynyl group) in this compound allows for the formation of various intermolecular hydrogen bonding networks in the solid state.
FTIR spectroscopy is particularly well-suited for studying these interactions. The broadening and red-shift of the ν(O-H) band provide direct evidence of hydrogen bonding. By analyzing the position and shape of this band, it is possible to infer the strength and nature of the hydrogen bonds. For example, a very broad and low-frequency ν(O-H) band would suggest strong, cooperative hydrogen bonding, potentially leading to the formation of chains or networks of molecules. Temperature-dependent FTIR studies can also be used to investigate changes in hydrogen bonding and conformational states upon heating or cooling.
Raman spectroscopy can also provide complementary information. While the ν(O-H) band is often weak in Raman spectra, changes in the C≡C stretching frequency and the aromatic ring vibrations can indicate the involvement of these groups in intermolecular interactions. The combination of FTIR and Raman spectroscopy, therefore, offers a comprehensive view of the supramolecular assembly of this compound driven by hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and offering insights into molecular structures through fragmentation analysis. nih.gov
Precise Molecular Weight Determination and Elemental Composition Analysis
The theoretical molecular formula of this compound is C₁₅H₁₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass of the neutral molecule can be calculated with high precision.
HRMS analysis, typically employing techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), would yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to the theoretical value. This high accuracy, often within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O |
| Theoretical Monoisotopic Mass | 208.08882 u |
| Theoretical m/z of [M+H]⁺ | 209.09664 |
| Expected Mass Accuracy | < 5 ppm |
This interactive table summarizes the key parameters for the precise molecular weight determination of this compound.
Fragmentation Pathway Analysis for Structural Insights
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) of the molecular ion provides valuable structural information by inducing fragmentation. The fragmentation pattern of this compound is dictated by the stability of the resulting fragments, which is influenced by the biphenyl, ethynyl, and methanol moieties.
The fragmentation of aromatic compounds often involves the loss of stable neutral molecules and characteristic cleavages. libretexts.orgchemguide.co.uk For this compound, several key fragmentation pathways can be predicted:
Loss of Water (H₂O): The presence of the hydroxymethyl group (-CH₂OH) makes the loss of a water molecule (18.01056 u) a highly probable fragmentation pathway, leading to the formation of a stable benzyl-type carbocation.
Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the biphenyl ring and the methanol group can result in the loss of a hydroxymethyl radical (31.01839 u).
Cleavage of the Ethynyl Group: The C-C triple bond can undergo cleavage, although this is generally less favorable than the loss of small, stable neutral molecules.
Ring Fragmentation: At higher collision energies, the aromatic rings themselves can fragment, leading to a complex pattern of smaller ions. The stability of the biphenyl system makes this less common under standard conditions. acs.orgchemicalbook.com
A plausible fragmentation pathway would start with the protonated molecule [M+H]⁺. The initial loss of water would generate a major fragment ion. Subsequent fragmentations could involve the ethynyl group or the biphenyl rings. gbiosciences.com
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| 209.09664 | 191.08558 | H₂O | [4'-Ethynyl-[1,1'-biphenyl]-4-yl)methylidene]⁺ |
| 209.09664 | 178.07795 | •CH₂OH | [4'-Ethynyl-[1,1'-biphenyl]]⁺ |
| 191.08558 | 165.06988 | C₂H₂ | [4-Biphenyl-yl]⁺ |
This interactive table outlines the predicted major fragmentation pathways for this compound in HRMS/MS analysis.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy techniques are instrumental in probing the electronic structure and photophysical properties of conjugated molecules like this compound.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
The UV-Visible absorption spectrum of this compound is dominated by π → π* electronic transitions within the conjugated biphenyl system. The presence of the ethynyl group extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. nih.govshimadzu.com The methanol group, being an auxochrome, may cause a slight shift in the absorption bands but its effect is generally less pronounced than that of the ethynyl group.
The spectrum is expected to show a strong absorption band in the UV region, characteristic of the biphenyl chromophore. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. nih.gov
| Solvent | Expected λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Hexane | ~280-290 | ~20,000 - 25,000 |
| Methanol | ~285-295 | ~21,000 - 26,000 |
| Dichloromethane | ~288-298 | ~22,000 - 27,000 |
This interactive table presents the expected UV-Visible absorption data for this compound in various solvents.
Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties and Quantum Yields
Upon excitation with UV light, this compound is expected to exhibit fluorescence, which is the emission of light from the first excited singlet state (S₁). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. For biphenyl derivatives, the quantum yield can vary significantly depending on the substituents and the solvent. nih.govtandfonline.com
Phosphorescence, the emission from the first excited triplet state (T₁), is generally weaker and has a much longer lifetime than fluorescence. It is often only observable at low temperatures in a rigid matrix. The energy of the triplet state is an important parameter in understanding the potential for intersystem crossing. researchgate.net
| Parameter | Expected Value | Conditions |
| Fluorescence λ_em (nm) | ~340-360 | In dilute solution |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 | In a non-polar solvent |
| Phosphorescence λ_em (nm) | ~450-480 | At 77 K in a frozen matrix |
This interactive table details the expected photophysical properties of this compound.
Time-Resolved Spectroscopy for Excited State Dynamics and Energy Transfer Mechanisms
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are employed to study the dynamics of the excited states on timescales ranging from femtoseconds to microseconds. wikipedia.orgrp-photonics.com These methods provide information on the lifetime of the excited singlet state (τ_F), rates of intersystem crossing to the triplet state, and other non-radiative decay processes.
For a molecule like this compound, the excited state dynamics would be influenced by the torsional motion between the two phenyl rings and the vibrational relaxation pathways. iisc.ac.in The fluorescence lifetime is a direct measure of how long the molecule stays in the excited singlet state before returning to the ground state. The presence of the ethynyl group and the biphenyl core suggests the possibility of efficient energy transfer processes if the molecule is incorporated into larger systems or supramolecular assemblies.
| Parameter | Expected Value | Technique |
| Fluorescence Lifetime (τ_F) | 1 - 10 ns | TCSPC |
| Triplet State Lifetime (τ_T) | > 1 µs | Transient Absorption |
This interactive table summarizes the expected excited-state lifetime data for this compound.
Computational and Theoretical Investigations of 4 Ethynyl 1,1 Biphenyl 4 Yl Methanol
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol dictates its interactions and properties. Computational methods allow for a detailed exploration of its structural and energetic landscape.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometries and energies of molecules. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G*), can be used to predict its most stable three-dimensional structure. researchgate.net These calculations typically involve minimizing the energy of the molecule by adjusting the positions of its atoms, leading to the ground state geometry. The resulting data includes bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Conformational Landscape Exploration and Energy Minima Identification
The biphenyl (B1667301) unit's rotation around the central C-C bond is a key conformational feature. For biphenyl itself, the ground state is non-planar, with a dihedral angle of approximately 44° in the gas phase. acs.org This twisted conformation is a result of the balance between steric hindrance of the ortho-hydrogens, which favors a twisted structure, and π-conjugation between the rings, which favors planarity.
For this compound, the substituents on the para positions are not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preference of the biphenyl core. However, they can influence the electronic properties and subtly affect the rotational barrier. A conformational analysis would involve systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step. This process identifies the energy minima, corresponding to stable conformers, and the transition states that connect them. The energy difference between the minimum and the transition state defines the rotational energy barrier. It is expected that the most stable conformer of this compound will have a twisted arrangement of the phenyl rings, similar to unsubstituted biphenyl.
Electronic Structure and Spectroscopic Property Prediction
The arrangement of electrons within a molecule governs its reactivity and how it interacts with light. Computational methods can predict these properties, offering insights that complement experimental data.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests that a molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be delocalized over the π-system of the biphenyl rings and the ethynyl (B1212043) group. The LUMO is also anticipated to be a π* orbital distributed across the aromatic system. DFT calculations can provide visualizations of these orbitals and their energy levels. researchgate.net The presence of the electron-donating methanol (B129727) group and the electron-withdrawing ethynyl group can influence the energy levels of the HOMO and LUMO, thereby tuning the electronic properties of the molecule.
Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and would be obtained from specific DFT calculations.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Computational Prediction of UV-Vis, NMR, and Vibrational Spectra
Computational methods can also predict various types of spectra, which are invaluable for identifying and characterizing molecules.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the π-π* transitions of the conjugated biphenyl system are expected to dominate the UV-Vis spectrum. rsc.orgresearchgate.net
NMR Spectra: Predicting NMR spectra computationally has become a powerful tool for structure elucidation. nih.gov DFT-based methods, often combined with machine learning approaches, can calculate the chemical shifts of ¹H and ¹³C nuclei with high accuracy. github.iopnnl.gov This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. For this compound, these predictions would help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule.
Vibrational Spectra: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations can help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=C ring stretches, and the characteristic C≡C stretch of the ethynyl group. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following data is illustrative and would be obtained from specific computational calculations.
| Spectrum | Predicted Feature | Wavelength/Wavenumber/Chemical Shift |
|---|---|---|
| UV-Vis | λmax (π-π* transition) | ~280 nm |
| ¹H NMR | Chemical Shift (Ar-H) | 7.0-8.0 ppm |
| ¹H NMR | Chemical Shift (-CH₂OH) | ~4.7 ppm |
| ¹H NMR | Chemical Shift (≡C-H) | ~3.1 ppm |
| ¹³C NMR | Chemical Shift (Ar-C) | 120-140 ppm |
| IR | Wavenumber (C≡C stretch) | ~2100 cm⁻¹ |
Excited State Calculations for Photophysical Property Understanding
Detailed theoretical studies on the excited state properties of this compound are not extensively available in the public research literature. However, general principles of computational chemistry allow for the prediction of its photophysical behavior. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to investigate the electronic transitions and excited state characteristics of organic molecules.
For a molecule like this compound, TD-DFT calculations would typically be used to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. These calculations help in understanding the absorption and emission properties. The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant electron density on the biphenyl and ethynyl groups, while the LUMO would also be distributed across the π-conjugated system.
The solvent environment can significantly influence the photophysical properties. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the absorption and emission spectra. researchgate.net For instance, a red-shift in the fluorescence spectrum is often observed with increasing solvent polarity, indicating a more polar excited state. mdpi.com
A hypothetical data table for the calculated photophysical properties of this compound in different solvents, based on typical results for similar aromatic compounds, is presented below.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Oscillator Strength (f) |
| Cyclohexane | 305 | 350 | 0.85 |
| Dichloromethane | 312 | 365 | 0.88 |
| Methanol | 315 | 372 | 0.90 |
This table is illustrative and based on general principles, not on specific published data for this compound.
Reaction Mechanism Studies and Reactivity Prediction
Computational Elucidation of Key Synthetic Pathway Intermediates and Transition States
Specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not readily found in the literature. However, the synthesis of this compound would likely involve well-established reactions such as the Suzuki-Miyaura cross-coupling to form the biphenyl core and a Sonogashira coupling to introduce the ethynyl group.
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of such catalytic reactions. researchgate.net For the Suzuki-Miyaura coupling, theoretical studies on related systems have detailed the energies of the intermediates and transition states in the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. dntb.gov.ua Similar computational approaches could be applied to model the specific reactants used to synthesize this compound.
Assessment of Reaction Selectivity and Kinetic Parameters
The assessment of reaction selectivity and kinetic parameters for the synthesis of this compound can be guided by computational methods. By calculating the activation energies for different potential reaction pathways, the most favorable route can be predicted. For instance, in a molecule with multiple reactive sites, DFT calculations can help predict the regioselectivity of a reaction.
The kinetic parameters, such as the rate-determining step of a reaction, can also be identified through the computational analysis of the reaction energy profile. researchgate.net While specific data for this compound is unavailable, studies on similar reactions provide a framework for how such an analysis would be conducted.
Intermolecular Interactions and Supramolecular Assembly Potential
Theoretical Studies of Hydrogen Bonding Networks and π-Stacking Interactions
The this compound molecule possesses both a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, and an extended aromatic system, which can participate in π-stacking interactions. These non-covalent interactions are crucial in determining the solid-state packing and potential for self-assembly.
Theoretical methods like DFT with dispersion corrections (e.g., DFT-D3) and Atoms in Molecules (AIM) theory can be used to analyze and quantify these interactions. epa.gov For instance, the O-H...O hydrogen bonds involving the methanol moiety and potential C-H...π interactions can be characterized. In the solid state, molecules of this type often form chains or more complex networks through hydrogen bonding. nih.govnih.gov
The biphenyl and ethynyl groups provide surfaces for π-stacking. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings. Computational studies on related systems have shown that π-stacking plays a significant role in the organization of molecules in crystals. nih.gov The interplay between hydrogen bonding and π-stacking can lead to the formation of well-defined supramolecular structures. epa.govnih.gov
A table summarizing potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Hydrogen Bond | O-H | O (of another molecule) | 3-7 |
| Hydrogen Bond | O-H | π-system (ethynyl) | 1-3 |
| π-π Stacking | Biphenyl ring | Biphenyl ring | 2-5 |
| C-H...π | Aromatic C-H | Biphenyl ring | 0.5-2 |
This table is illustrative and based on general principles, not on specific published data for this compound.
Computational Design and Modeling of Self-Assembled Structures
The functional groups on this compound make it a candidate for the formation of self-assembled monolayers (SAMs) on surfaces or for building larger supramolecular structures. nih.gov Molecular dynamics (MD) simulations and Monte Carlo methods are powerful tools for modeling the self-assembly process. nih.gov
These simulations can predict how molecules will arrange themselves on a substrate or in solution to form ordered structures. For example, the hydroxyl group could anchor the molecule to a hydrophilic surface, while the hydrophobic biphenyl and ethynyl groups would extend away from the surface. The intermolecular interactions, as discussed previously, would govern the packing of the molecules within the assembled structure.
While specific computational models for the self-assembly of this compound have not been published, the principles derived from studies of other functionalized aromatic molecules provide a strong basis for predicting its behavior. nih.gov The balance between hydrogen bonding, π-stacking, and molecule-substrate interactions would determine the final morphology of the self-assembled structures.
Applications and Advanced Materials Science Perspectives
Building Block in Supramolecular Chemistry
The principles of molecular self-assembly, driven by non-covalent interactions, are central to the construction of intricate and functional supramolecular systems. The defined geometry and reactive termini of (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol make it an exemplary candidate for the rational design of such systems.
Design and Synthesis of Ethynyl-Functionalized Macrocycles and Cage Structures
The rigid biphenyl-ethynyl backbone of this compound serves as an ideal strut in the construction of shape-persistent macrocycles and cage-like structures. These hollow, well-defined cavities are of significant interest for applications in molecular recognition, catalysis, and as synthetic hosts. The synthesis of such structures typically employs metal-catalyzed cross-coupling reactions, which are highly efficient in forming carbon-carbon bonds.
Key synthetic strategies include:
Sonogashira Coupling: This palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl halide is a powerful tool for the construction of arylene-ethynylene frameworks. acs.orgnih.govmdpi.com By designing appropriate di- or tri-functionalized comonomers, this compound can be cyclized under high-dilution conditions to yield macrocycles of varying sizes. acs.org The hydroxyl group can be either pre-functionalized to introduce other desired functionalities or remain as a site for post-synthetic modification.
Glaser-Hay Coupling: This oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant, can be employed to dimerize or oligomerize this compound, leading to the formation of macrocyclic structures containing diacetylene linkages. This method is particularly useful for creating highly conjugated and rigid cyclic architectures.
The design of these supramolecular structures can be guided by retrosynthetic analysis, where the target macrocycle or cage is conceptually broken down into smaller, synthetically accessible building blocks, including the title compound. nih.gov The use of protecting groups for the terminal alkyne allows for a controlled, stepwise approach to the synthesis of more complex, multicomponent cage structures. nih.gov
Table 1: Comparison of Coupling Reactions for Macrocycle Synthesis
| Coupling Reaction | Catalyst System | Key Features | Potential Application with this compound |
| Sonogashira Coupling | Pd/Cu co-catalysis | High functional group tolerance; mild reaction conditions. hes-so.ch | Stepwise synthesis of complex, unsymmetrical macrocycles and cages. acs.org |
| Glaser-Hay Coupling | Copper salts and oxidant | Forms symmetrical diacetylene linkages; useful for creating highly conjugated systems. | Synthesis of symmetrical, rigid macrocycles with extended π-conjugation. |
Formation of Self-Assembled Monolayers and Ordered Architectures
The formation of highly ordered thin films on solid substrates is crucial for the development of molecular electronics and sensors. Self-assembled monolayers (SAMs) represent a powerful bottom-up approach to achieve this. acs.org While this compound does not possess a traditional thiol anchoring group for direct assembly on gold surfaces, its structure is highly amenable to modification for this purpose.
A plausible strategy involves the conversion of the hydroxymethyl group to a thiol or a related anchoring group. This would yield a bifunctional molecule with a thiol headgroup for surface attachment and a terminal ethynyl (B1212043) tailgroup exposed to the ambient environment. The rigid biphenyl (B1667301) core would promote strong intermolecular π-π stacking interactions, leading to the formation of a densely packed and well-ordered monolayer. researchgate.netacs.org
Alternatively, the Langmuir-Blodgett (LB) technique could be employed to form ordered monolayers and multilayers of this compound or its derivatives at the air-water interface before transferring them to a solid substrate. unirioja.esnih.gov The amphiphilic nature of the molecule, with its polar hydroxyl group and nonpolar aromatic body, would facilitate the formation of stable Langmuir films. unirioja.esnih.gov The terminal ethynyl groups in such an assembly could then be used for subsequent on-surface chemical reactions, such as "click" chemistry, to create more complex surface architectures.
Precursor for Advanced Polymeric Materials
The dual reactivity of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials with tailored properties, such as high thermal stability, tunable electronic characteristics, and the ability to form cross-linked networks.
Preparation of Ethynyl-Functionalized Polymers via Polymerization Reactions
The hydroxyl group of this compound allows for its incorporation into polymers via step-growth polymerization, specifically through polycondensation reactions. melscience.comyoutube.comyoutube.com For instance, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyesters. youtube.com The resulting polymers would possess pendant ethynyl-biphenyl side chains, which impart rigidity and offer sites for further functionalization or cross-linking.
A general scheme for such a polycondensation is as follows:
n HO-CH₂-(C₁₂H₈)-C≡CH + n ClOC-R-COCl → [-O-CH₂-(C₁₂H₈)-C≡CH-O-CO-R-CO-]n + 2n HCl
This approach allows for the systematic variation of the polymer backbone (by choosing different diacyl chlorides) and the density of the ethynyl functionality. The resulting ethynyl-functionalized polyesters are expected to have interesting liquid crystalline properties due to the rigid biphenyl units.
Cross-linking Strategies for Network Polymer Formation
The presence of both hydroxyl and ethynyl groups in polymers derived from this compound opens up possibilities for dual-curing systems, where two distinct cross-linking reactions can be triggered sequentially or simultaneously. unirioja.esupc.edutandfonline.comresearchgate.netnrel.gov This allows for precise control over the network structure and final material properties.
Potential cross-linking strategies include:
Thermal Cross-linking of Ethynyl Groups: The pendant ethynyl groups can undergo thermally induced cross-linking reactions at elevated temperatures, forming a highly cross-linked, thermally stable network. This process can involve various reactions, including trimerization to form benzene (B151609) rings and addition polymerization. acs.orgacs.orgnih.gov
Cross-linking through Hydroxyl Groups: The hydroxyl groups can be cross-linked using various chemistries, such as reaction with polyisocyanates to form polyurethane networks or with polyaldehydes. acs.orgnih.gov
Sequential Dual-Curing: A two-stage curing process can be envisioned. For example, an initial curing step involving the hydroxyl groups at a lower temperature could be used to set the shape of the material, followed by a high-temperature post-cure to cross-link the ethynyl groups, thereby enhancing the thermal and mechanical properties of the final network. unirioja.esupc.edu
Table 2: Potential Cross-linking Reactions for Polymers from this compound
| Functional Group | Cross-linking Chemistry | Resulting Linkage | Key Properties of Network |
| Ethynyl | Thermal polymerization/cyclotrimerization | Aromatic/polyene networks | High thermal stability, rigidity. acs.org |
| Hydroxyl | Reaction with diisocyanates | Urethane | Toughness, flexibility. |
| Hydroxyl | Reaction with diacyl chlorides | Ester | Good mechanical properties. |
Scaffold for Optoelectronic and Organic Electronic Materials
The rigid, conjugated biphenyl core of this compound makes it an attractive scaffold for the synthesis of materials for optoelectronic and organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govchemmethod.comrsc.orgyoutube.com The ability to functionalize the molecule at both the ethynyl and hydroxymethyl positions allows for the fine-tuning of its electronic properties and its incorporation into larger conjugated systems.
For instance, the ethynyl group can be used to extend the conjugation length of the molecule through Sonogashira coupling with other aromatic units, leading to materials with tailored absorption and emission properties. The hydroxyl group can be used to attach the molecule to other components of a device or to improve the processability and film-forming properties of the material.
Bifunctional molecules with a biphenyl core are known to be useful as host materials in OLEDs, where they facilitate efficient energy transfer to emissive dopants. nih.gov The rigid structure of this compound could contribute to high glass transition temperatures in polymeric hosts, leading to morphologically stable and long-lasting devices. In the context of OSCs, derivatives of this compound could be designed to act as either electron donor or acceptor materials by appropriate chemical modification. chemmethod.comrsc.org
Integration into Conjugated Polymer Backbones and Small Molecule Systems
The terminal alkyne functionality of this compound allows for its incorporation into the backbones of conjugated polymers through various polymerization techniques, most notably Sonogashira cross-coupling reactions. nih.gov Such polymers, featuring the biphenyl-acetylene motif, are of interest due to their potential for high charge carrier mobility and tunable electronic properties. The introduction of this specific monomer could lead to polymers with enhanced thermal stability and specific optoelectronic characteristics.
In the realm of small molecule systems, derivatives of ethynyl-biphenyl are explored for their liquid crystalline properties. The linear and rigid structure is a key feature for the formation of nematic and smectic phases. While specific studies on this compound in this context are not prevalent, its structural similarity to known liquid crystal precursors suggests potential in this area.
A study on a cross-linked conjugated polymer, poly(tetraphenylethene-co-biphenyl) (PTPEBP), prepared via Suzuki-miniemulsion polymerization, highlights the utility of biphenyl units in creating porous nanoparticles for sensing applications. mdpi.com This indicates that biphenyl-containing polymers can form unique morphologies with valuable properties.
| Polymer System | Monomer Type | Polymerization Method | Potential Application | Reference |
| Poly(phenylene-ethynylene)s | Ethynyl-Aryl | Sonogashira Coupling | Organic Electronics | nih.gov |
| Poly(tetraphenylethene-co-biphenyl) | Biphenyl-diyldiboronic acid | Suzuki-miniemulsion | Chemical Sensing | mdpi.com |
| Poly(p-phenylenevinylene) | Uracil-functionalized phenylenevinylene | Not specified | Drug Delivery | nih.gov |
This table presents examples of polymer systems incorporating biphenyl or ethynyl moieties, illustrating the potential applications for polymers derived from this compound.
Potential in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Sensors
The extended π-conjugated system of this compound is a key feature for its potential use in organic electronic devices. Biphenyl derivatives are widely used in the development of materials for OLEDs, OPVs, and sensors due to their electronic properties and stability. rsc.org
Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are often employed as host materials in phosphorescent OLEDs (PhOLEDs) or as emitters themselves. nih.govnih.gov The rigid biphenyl core can help to prevent aggregation-caused quenching, leading to higher quantum efficiencies. acs.org For instance, a terpyridine derivative containing a 4-ethynylphenyl moiety has been synthesized and investigated as a fluorescent host for solution-processed OLEDs. mdpi.com The introduction of an ethynyl linker can extend the π-conjugation, which is a common strategy for tuning the emission color and improving device performance. rsc.org
Organic Photovoltaics (OPVs): In the context of OPVs, π-conjugated molecules based on biphenyl are studied as potential donor or acceptor materials. Theoretical studies using DFT and ZINDO calculations have been performed on new organic compounds based on biphenyl to evaluate their electronic and optical properties for photovoltaic applications. rsc.org The goal is to design materials with low band-gaps and suitable HOMO/LUMO energy levels for efficient charge separation.
Sensors: The fluorescence properties of conjugated polymers containing biphenyl units can be exploited for chemical sensing. For example, tetraphenylethene-based cross-linked conjugated polymer nanoparticles have been shown to be effective in detecting nitroaromatic explosives in an aqueous phase through fluorescence quenching. mdpi.com The porous nature and high surface area of such polymer networks can enhance their sensitivity and selectivity.
| Device/Application | Role of Biphenyl/Ethynyl Derivative | Key Finding/Potential | Reference |
| OLEDs | Host material for phosphorescent emitter | High triplet energy and good charge transport | nih.gov |
| OLEDs | Deep blue emitter | High photoluminescence quantum yield | acs.org |
| OPVs | Donor/Acceptor material | Tunable electronic properties for efficient charge separation | rsc.org |
| Chemical Sensors | Fluorescent probe | High sensitivity and selectivity for analytes | mdpi.com |
This table summarizes the potential roles and findings for biphenyl and ethynyl derivatives in various optoelectronic applications, suggesting the prospective utility of this compound.
Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The structural motifs within this compound, specifically the biphenyl scaffold and the alkyne group, make it an attractive precursor for the synthesis of novel ligands for metal-catalyzed reactions.
Synthesis of Novel Ligands for Metal-Catalyzed Transformations
The biphenyl unit is a common backbone for privileged ligands in catalysis, such as phosphine (B1218219) ligands used in cross-coupling reactions. The alkyne group on this compound provides a versatile handle for further functionalization. For example, it can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole moieties. capes.gov.br These triazoles can act as coordinating groups for various transition metals.
Furthermore, the alkyne itself can directly coordinate to metals like gold or platinum, or it can be transformed into other functional groups. For instance, hydrophosphination of the alkyne could introduce phosphine groups, creating novel bidentate or monodentate ligands. The synthesis of biphenyl sulfonic acid ligands has been reported for palladium-catalyzed C-N cross-coupling reactions, demonstrating the utility of functionalized biphenyls in catalysis. acs.org
Investigation of Catalytic Activity, Selectivity, and Mechanism
Ligands derived from biphenyl precursors are known to influence the activity, selectivity, and stability of metal catalysts. The rigidity of the biphenyl backbone can impart specific steric and electronic properties to the metal center. For instance, molybdenum alkylidyne complexes with tripodal trisilanolate ligands have been developed for alkyne metathesis, where the ligand architecture is crucial for catalytic performance. nih.gov
While no specific catalytic applications of ligands derived directly from this compound are documented, the broader class of alkyne-functionalized ligands is under active investigation. The functionalization of alkynes is a significant area of research, with recyclable catalysts being developed for various transformations. nih.govchemicalprobes.org The presence of both a biphenyl scaffold and a reactive alkyne in one molecule offers the potential to create ligands for a range of catalytic reactions, from cross-coupling to asymmetric synthesis. acs.orgchemicalprobes.org
Intermediate in Complex Molecule Synthesis for Chemical Biology Research
The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules aimed at chemical biology research, particularly in the development of chemical probes and bioconjugates. nih.goveubopen.org
Utilization as a Chemical Handle for Bioconjugation and Probe Development
The terminal alkyne group is a key functional group for "click" chemistry, a set of biocompatible reactions that are widely used for bioconjugation. eubopen.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific attachment of the ethynyl-biphenyl moiety to biomolecules (such as proteins, peptides, or nucleic acids) that have been modified to contain an azide (B81097) group. lumiprobe.com This makes this compound a potential bifunctional linker, where the hydroxyl group could be used for further modifications or to influence solubility.
Scaffolding for the Synthesis of Novel Organic Compounds with Potential Research Utility
The molecular architecture of this compound, featuring a rigid biphenyl core, a reactive terminal alkyne, and a functional hydroxymethyl group, establishes it as a valuable and versatile scaffold in medicinal chemistry and materials science. This trifunctional arrangement allows for systematic chemical modifications, enabling the generation of diverse libraries of novel organic compounds with potential utility in various research fields. The biphenyl moiety provides a foundational structure known for its interactions with biological targets, while the ethynyl and hydroxymethyl groups serve as handles for a wide array of chemical transformations.
The strategic importance of the ethynyl-biphenyl scaffold is underscored by research into structurally similar molecules. For instance, a series of ethynyl-1,1'-biphenyl derivatives has been synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. uwaterloo.ca These investigations highlight the potential of this class of compounds to serve as templates for the development of novel therapeutic agents for neurodegenerative disorders. uwaterloo.ca The structural similarity of this compound to these inhibitors suggests its utility as a foundational building block for creating new candidates with anti-amyloidogenic properties. uwaterloo.ca
The terminal alkyne group is particularly amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are recognized as important pharmacophores in medicinal chemistry due to their ability to participate in hydrogen bonding and dipole interactions. rsc.orgnih.govmdpi.com The triazole unit can act as a bioisosteric replacement for other functional groups, such as amides and esters, and its formation is generally high-yielding and tolerant of a wide range of functional groups. nih.govrsc.org
Furthermore, the ethynyl group can readily participate in Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. ohiolink.edunih.gov This reaction provides a direct route to extend the π-conjugated system of the biphenyl core, a strategy often employed in the development of organic electronic materials, such as liquid crystals and fluorescent probes. researchgate.net
The hydroxymethyl group on the other phenyl ring offers an additional site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other chemical transformations, including reductive amination, esterification, and amidation. This functional handle allows for the introduction of various substituents that can modulate the solubility, bioavailability, and target-binding affinity of the resulting molecules.
The combination of these reactive sites on a single, well-defined scaffold allows for a modular and divergent approach to the synthesis of new chemical entities. Starting from this compound, researchers can systematically vary the substituents at both the ethynyl and hydroxymethyl positions to explore structure-activity relationships (SAR) and optimize compounds for specific biological or material science applications.
Table of Potential Derivatives and Their Research Utility
The following interactive table outlines potential classes of compounds that can be synthesized from the this compound scaffold and their associated research applications.
| Derivative Class | Synthetic Approach | Potential Research Utility |
| Triazole Derivatives | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various organic azides. nih.govrsc.org | Inhibition of enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) for applications in oncology. rsc.orgnih.govmdpi.com |
| Extended π-Conjugated Systems | Sonogashira cross-coupling with aryl or vinyl halides. ohiolink.edutandfonline.com | Development of novel liquid crystals and fluorescent materials. researchgate.net |
| Amide and Ester Derivatives | Oxidation of the hydroxymethyl group to a carboxylic acid followed by amide or ester coupling. | Generation of libraries for screening against various biological targets, including enzymes and receptors. |
| Amine Derivatives | Oxidation to an aldehyde followed by reductive amination with various primary or secondary amines. | Synthesis of compounds with potential applications in medicinal chemistry, targeting a wide range of biological processes. |
| Ether Derivatives | Williamson ether synthesis with various alkyl halides. | Modification of physicochemical properties such as lipophilicity and solubility for improved pharmacokinetic profiles. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of complex biphenyl (B1667301) derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. While highly effective, these methods can present environmental and economic challenges, including the use of toxic solvents, the cost of palladium catalysts, and the difficulty in removing metal contaminants from the final products. nih.govresearchgate.net Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol.
Key areas of exploration will include:
Palladium-Free or Low-Palladium Catalysis: Investigating the use of more abundant and less toxic metal catalysts, such as copper or nickel, for the crucial C-C bond-forming reactions. nih.gov Copper-catalyzed Sonogashira-type couplings, for instance, are gaining traction as a viable alternative. researchgate.net
Aqueous Reaction Media: Developing synthetic protocols that utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive. acs.orgrsc.org The use of surfactants or phase-transfer catalysts can facilitate the reaction between organic substrates in an aqueous medium. researchgate.net
Energy-Efficient Synthesis: Exploring the use of microwave irradiation or other energy-efficient techniques to reduce reaction times and energy consumption. rsc.org
Biocatalysis: Investigating the potential of enzymatic or whole-cell biocatalytic methods for the synthesis of key intermediates or the final compound, offering high selectivity and mild reaction conditions. researchgate.net
An illustrative comparison of traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Ethynyl-Biphenyl Compounds
| Parameter | Traditional Approach (e.g., Sonogashira Coupling) | Emerging Green Approach |
|---|---|---|
| Catalyst | Palladium complexes, Copper (I) co-catalyst | Low-palladium or palladium-free catalysts (e.g., Cu, Ni), recyclable catalysts |
| Solvent | Anhydrous organic solvents (e.g., toluene, THF) | Water, bio-derived solvents (e.g., dimethylisosorbide) organic-chemistry.org |
| Base | Strong amine bases (e.g., triethylamine, diisopropylamine) | Milder, more environmentally benign bases (e.g., K₂CO₃) |
| Energy Input | Often requires heating for extended periods | Microwave-assisted heating, room temperature reactions |
| Work-up | Often involves extensive chromatographic purification | Simplified purification, potential for catalyst recycling rsc.org |
Exploration of Novel Reactivity Patterns and Functionalization Strategies
The dual functionality of this compound, possessing both a terminal alkyne and a primary alcohol, makes it a rich substrate for exploring novel chemical transformations. Future research will likely delve into leveraging these groups for the creation of more complex and functional molecules.
"Click" Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward attachment of a wide variety of molecular entities, including polymers, biomolecules, and functional small molecules, to the biphenyl scaffold. acs.org
Polymerization: The ethynyl (B1212043) group can participate in various polymerization reactions, leading to the formation of poly(alkyne)s or co-polymers with unique electronic and optical properties. nih.govias.ac.in The bifunctional nature of the monomer could lead to the formation of cross-linked or hyperbranched polymers. nih.gov
Derivatization of the Hydroxymethyl Group: The alcohol functionality can be easily oxidized to an aldehyde or a carboxylic acid, or converted into ethers, esters, or halides, providing further points for diversification and the introduction of new properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid structure and defined points of extension make this molecule an excellent candidate for the construction of porous crystalline materials like MOFs and COFs.
Illustrative functionalization reactions are outlined in Table 2.
Table 2: Potential Functionalization Reactions of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-substituted biphenyls |
| Sonogashira Coupling | Extended conjugated systems | |
| Polymerization | Poly(alkyne)s, conjugated polymers | |
| Hydroxymethyl | Oxidation | (4'-Ethynyl-[1,1'-biphenyl]-4-yl)carbaldehyde, (4'-Ethynyl-[1,1'-biphenyl]-4-yl)carboxylic acid |
| Esterification | Biphenyl-containing esters |
Integration into Multifunctional Hybrid Materials
The unique combination of a rigid, conjugated biphenyl core and reactive functional groups makes this compound an ideal building block for the creation of multifunctional hybrid materials. ethz.chethz.ch These materials could combine the properties of organic molecules with those of inorganic nanoparticles or polymers to achieve synergistic effects.
Future research in this area could focus on:
Organic-Inorganic Nanocomposites: Covalently attaching the molecule to the surface of inorganic nanoparticles (e.g., silica, gold, quantum dots) to modify their properties, such as dispersibility, and to introduce new functionalities.
Functional Polymers: Incorporating the molecule as a monomer or a cross-linker in polymer chains to create materials with tailored mechanical, thermal, and optical properties. researchgate.netrsc.org The biphenyl unit can enhance thermal stability, while the ethynyl group can be used for post-polymerization modification.
Self-Assembled Monolayers (SAMs): Forming ordered monolayers on various substrates, which could be used in molecular electronics or as functional coatings.
Applications in Responsive Materials and Advanced Sensing Technologies
Stimuli-responsive or "smart" materials, which change their properties in response to external stimuli, are a major focus of modern materials science. researchgate.netrsc.orgnih.gov The ethynyl and biphenyl moieties of this compound suggest its potential as a key component in such materials.
Fluorescent Chemosensors: The conjugated biphenyl system is inherently fluorescent. Modifications to this system through reactions at the ethynyl or hydroxyl groups could lead to changes in its fluorescence properties upon binding to specific analytes, such as metal ions or nitroaromatic compounds. rsc.orgrsc.orgmdpi.comnih.govresearchgate.net The principle often relies on processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). nih.gov
Stimuli-Responsive Polymers: Polymers derived from this monomer could exhibit responsiveness to light, pH, or temperature. researchgate.netyoutube.com For example, the alkyne group could be used to attach moieties that undergo conformational changes upon stimulation, leading to a macroscopic change in the material's properties.
Liquid Crystals: The rigid, rod-like structure of the biphenyl unit is a common feature in liquid crystalline materials. nih.gov By tailoring the functional groups, it may be possible to design liquid crystals with novel electro-optical properties.
Table 3: Potential Sensing Applications
| Target Analyte | Sensing Mechanism | Potential Application |
|---|---|---|
| Metal Ions (e.g., Al³⁺, Zn²⁺, Cd²⁺) | Chelation-enhanced fluorescence rsc.orgrsc.org | Environmental monitoring, biological imaging |
| Nitroaromatic Compounds (e.g., TNT, DNT) | Fluorescence quenching via electron transfer mdpi.comnih.gov | Explosives detection |
Challenges and Opportunities in Scalable Synthesis and Industrial Translation
While the potential applications of this compound are vast, several challenges must be addressed to enable its scalable synthesis and industrial translation.
Cost and Availability of Starting Materials: The cost and availability of the precursors for multi-step syntheses can be a significant barrier.
Catalyst Removal: The removal of residual palladium or other metal catalysts to meet the stringent purity requirements for applications in electronics or pharmaceuticals is a major challenge. silicycle.com
Process Optimization: Scaling up laboratory procedures to an industrial scale often requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. This includes managing heat and mass transfer, and minimizing waste generation.
Reaction Selectivity: Achieving high selectivity in each synthetic step is crucial to avoid the formation of impurities that can be difficult to separate.
Despite these challenges, the unique properties and potential applications of this compound provide a strong impetus for continued research and development. Overcoming these hurdles will open the door to a new generation of advanced materials and technologies.
Q & A
Basic: What are the common synthetic routes for (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol?
The synthesis typically involves biphenyl core functionalization. Key methods include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethynyl group via palladium catalysis .
- Friedel-Crafts alkylation/acylation for hydroxymethyl group attachment, using Lewis acids like AlCl₃ .
- Sonogashira coupling for ethynyl introduction, though steric hindrance from the biphenyl system may require optimized conditions (e.g., bulky ligands, elevated temperatures) .
Standard protocols use anhydrous solvents (THF, DMF) and inert atmospheres to stabilize intermediates.
Advanced: How can steric hindrance from the ethynyl group be mitigated during synthesis?
The ethynyl group’s linear geometry can impede reactivity. Strategies include:
- Catalyst optimization : Bulky ligands (e.g., XPhos) enhance steric tolerance in cross-coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Stepwise functionalization : Introducing the ethynyl group before the hydroxymethyl moiety reduces steric clashes .
Reaction monitoring (e.g., TLC, HPLC) is critical to identify byproducts and adjust conditions .
Basic: How is the biological activity of this compound assessed in vitro?
- Cytotoxicity assays : MTT or resazurin-based tests evaluate cell viability .
- Enzyme inhibition studies : Fluorescence polarization or SPR assays measure binding affinity to targets (e.g., kinases) .
- Molecular docking : Computational models predict interactions with receptors (e.g., estrogen receptor-α) to prioritize experimental validation .
Advanced: How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity variations : HPLC or GC-MS ensures ≥95% purity; impurities (e.g., nitro byproducts) can skew results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare with derivatives (e.g., 4'-Nitro analogs) to isolate functional group contributions .
Basic: What characterization techniques are essential for this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethynyl proton at δ ~2.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 249.1) .
- X-ray crystallography : Resolves stereochemistry, though molecular flexibility may require low-temperature data collection .
Advanced: What challenges arise in crystallographic analysis of this compound?
- Conformational flexibility : The biphenyl system and ethynyl group hinder crystal packing. Use cryocooling (100 K) to stabilize lattices .
- Disorder in ethynyl moieties : SHELXL refinement with anisotropic displacement parameters improves model accuracy .
Environmental Impact Considerations
While specific ecotoxicological data are lacking for this compound:
- Degradation studies : Explore photolysis or microbial degradation pathways .
- Green synthesis : Biocatalysts (e.g., alcohol dehydrogenases) or solvent-free conditions reduce waste .
Future Research Directions
- Functional group diversification : Modify the ethynyl group (e.g., click chemistry for triazole derivatives) .
- Catalyst development : Earth-abundant metals (Ni, Fe) for sustainable cross-coupling .
- Computational screening : Machine learning models predict novel derivatives with enhanced bioactivity .
Structural Analog Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
